N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a 1,2-oxazole derivative characterized by a dichlorophenyl group at position 3, a methyl group at position 5, and a 4-acetylphenyl carboxamide substituent at position 4 of the oxazole ring. This compound is part of a broader class of isoxazole carboxamides studied for therapeutic applications, including immunomodulation and enzyme inhibition .
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-10(24)12-6-8-13(9-7-12)22-19(25)16-11(2)26-23-18(16)17-14(20)4-3-5-15(17)21/h3-9H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAZXBTYKBZEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride.
Attachment of the Dichlorophenyl Group: This step often involves a substitution reaction where a dichlorophenyl group is introduced using reagents like dichlorobenzene derivatives.
Formation of the Carboxamide Group: The carboxamide group is typically formed through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in the substituents on the aromatic rings or the carboxamide side chain. These modifications critically impact physicochemical properties and bioactivity:
Table 1: Structural Comparison of 1,2-Oxazole Carboxamides
Physicochemical and Pharmacokinetic Properties
- Solubility: The acetyl group in the target compound increases polarity compared to non-polar substituents (e.g., trifluoromethylsulfanyl in ), but reduces solubility relative to dimethylamino-containing analogs (e.g., ).
- Metabolic Stability: The cyano group in may resist oxidative metabolism, extending half-life compared to acetyl or alkyl substituents.
Crystallographic and Conformational Insights
- Crystal structures of compound III () reveal planar oxazole rings and hydrogen-bonding networks involving the carboxamide group. The acetyl group in the target compound may introduce steric hindrance, altering crystal packing or target-binding conformations .
- SHELX software () has been instrumental in resolving structures of related compounds, enabling structure-activity relationship (SAR) studies.
Biological Activity
N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- CAS Number : 331848-15-8
- Boiling Point : Approximately 494.8 °C (predicted)
- Density : 1.383 g/cm³ (predicted)
Anticancer Properties
Research indicates that derivatives of oxazole compounds, including this compound, exhibit significant anticancer properties. A study focusing on structure-activity relationships (SAR) found that certain oxazole derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated an EC of 270 nM and a GI of 229 nM in human colorectal cancer cells (DLD-1), indicating strong antiproliferative effects .
Table 1: Summary of Anticancer Activity
| Compound | EC (nM) | GI (nM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Compound 1k | 270 | 229 | 63% at 50 mpk |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Oxazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Some derivatives exhibited IC values lower than celecoxib, a standard anti-inflammatory drug, suggesting that they may be more effective in certain contexts .
Table 2: Comparison of COX Inhibition
| Compound | COX-2 IC (µM) |
|---|---|
| This compound | TBD |
| Celecoxib | 0.05 |
Case Studies
- Apoptosis Induction : A study highlighted the ability of oxazole derivatives to cleave PARP and induce DNA laddering in cancer cells, which are hallmarks of apoptosis. This suggests that this compound may function similarly .
- In Vivo Efficacy : In vivo studies using xenograft mouse models have shown that certain oxazole derivatives can significantly inhibit tumor growth, providing a basis for further clinical investigation into their therapeutic potential .
While the precise mechanisms remain under investigation, it is hypothesized that the biological activity of this compound may involve modulation of apoptotic pathways and inflammatory responses through COX inhibition and caspase activation.
Q & A
Q. What synthetic methodologies are employed to prepare N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide?
The compound is synthesized via a two-step approach: (1) Formation of the isoxazole-4-carboxylic acid chloride intermediate, followed by (2) coupling with 4-acetylaniline. A representative method involves reacting 5-methylisoxazole-4-carboxylic acid chloride with 2,6-dichloroaniline in acetonitrile, followed by purification via recrystallization (e.g., from methylbenzene) to obtain crystalline products suitable for X-ray diffraction . Adjustments to substituents (e.g., 4-acetylphenyl) require tailored protection/deprotection strategies for functional groups.
Q. How is the structural identity of this compound confirmed in academic research?
Structural confirmation combines spectroscopic (NMR, IR) and crystallographic techniques. Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous confirmation, as demonstrated for analogs like N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond lengths, angles, and packing interactions, ensuring structural accuracy .
Q. What preliminary biological screening approaches are used to assess its activity?
Initial screening involves in vitro assays targeting immunomodulatory or antimicrobial pathways. For example, analogs of leflunomide (a structural relative) are tested in rheumatoid arthritis models via TNF-α inhibition assays . Antimicrobial activity is evaluated using broth microdilution against Gram-positive bacteria (e.g., Staphylococcus aureus), given structural similarities to dicloxacillin .
Advanced Research Questions
Q. How do researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?
Discrepancies (e.g., bond angles, torsional strain) are addressed using high-resolution SCXRD and quantum mechanical calculations (DFT). SHELX refinement tools optimize data fitting, while programs like Mercury validate hydrogen-bonding networks and π-π stacking interactions . For example, deviations in dihedral angles between the isoxazole and dichlorophenyl moieties are analyzed to assess conformational flexibility .
Q. What strategies are employed to optimize its bioactivity through structure-activity relationship (SAR) studies?
SAR optimization involves systematic modifications:
- Core substitution : Replacing the 4-acetylphenyl group with electron-withdrawing/donating groups (e.g., trifluoromethyl, methoxy) to modulate receptor binding.
- Side-chain functionalization : Introducing thioamide groups (via Lawesson’s reagent) enhances metabolic stability, as shown in analogs like SI53 .
- Pharmacophore modeling : Aligns substituent positions with target active sites (e.g., FXR nuclear receptors) to improve potency .
Q. How is crystallographic fragment screening applied to study its interactions with enzymes like FAD-dependent oxidoreductases?
Fragment-based screening identifies binding motifs by co-crystallizing the compound with target enzymes (e.g., Chaetomium thermophilum oxidoreductase). High-throughput X-ray datasets (collected at synchrotrons) map fragment occupancy and binding affinity. SHELXC/D/E pipelines rapidly phase and refine structures, revealing interactions at sub-2 Å resolution .
Q. What experimental designs mitigate cytotoxicity in cell-based assays while retaining therapeutic efficacy?
Dose-response curves (IC₅₀ vs. CC₅₀) differentiate therapeutic indices. For example, derivatives with reduced ClogP values (via polar substituents) lower membrane disruption in HEK293 cells. Parallel assays (e.g., MTT for viability, ELISA for cytokine release) validate target-specific effects over nonspecific toxicity .
Methodological Considerations
- Crystallography : Use SHELXL for small-molecule refinement and Olex2 for visualization. High-resolution data (<1 Å) minimizes R-factor discrepancies .
- SAR Validation : Combine in silico docking (AutoDock Vina) with surface plasmon resonance (SPR) to correlate binding energy with experimental IC₅₀ values .
- Safety : Handle dichlorophenyl intermediates under fume hoods; assess teratogenicity via zebrafish embryo models to preempt reproductive toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
